molecular formula C12H23NO3 B1381545 tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate CAS No. 1801454-63-6

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate

Cat. No.: B1381545
CAS No.: 1801454-63-6
M. Wt: 229.32 g/mol
InChI Key: RGVOLQICOJIPDD-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate is a seven-membered azepane ring derivative functionalized with a hydroxyl group at position 4 and a methyl group at position 5.

Properties

IUPAC Name

tert-butyl 4-hydroxy-5-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVOLQICOJIPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent. The reaction proceeds under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide, bismuth (III) oxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
This compound -OH (4), -CH₃ (5) Not explicitly provided* ~243† Hydroxyl, tert-butyl carbamate Presumed use in medicinal chemistry or supramolecular systems [5], [7]
tert-Butyl 4-amino-5-methylazepane-1-carboxylate -NH₂ (4), -CH₃ (5) C₁₂H₂₄N₂O₂ 228.33 Amino, tert-butyl carbamate Building block for drug synthesis [4]
tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate -OH (4), -CH₃ (4,5) C₁₃H₂₅NO₃ 243.34 Hydroxyl, methyl, tert-butyl carbamate High purity (>95%); potential intermediate in API synthesis [5]
tert-Butyl 4-amino-5-phenylazepane-1-carboxylate -NH₂ (4), -C₆H₅ (5) C₁₇H₂₆N₂O₂ 290.40 Amino, phenyl, tert-butyl carbamate Specialty chemical for targeted research [6]
tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate -OH (4), -CH₃ (4) C₁₂H₂₃NO₃ 229.32 Hydroxyl, methyl, tert-butyl carbamate Limited data; structural simplicity may aid crystallization [7]

*Molecular formula inferred from analogues: Likely C₁₂H₂₃NO₃ or C₁₃H₂₅NO₃. †Estimated based on tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (243.34 g/mol) .

Key Comparative Insights

Hydrogen Bonding and Crystallization
  • This property is critical in crystal engineering and molecular recognition, as hydrogen-bonding networks dictate supramolecular assembly .
  • In contrast, tert-butyl 4-amino-5-methylazepane-1-carboxylate (amino substituent) may exhibit weaker hydrogen-bonding interactions but greater nucleophilicity, making it suitable for coupling reactions in synthetic chemistry .
Steric and Solubility Effects
  • The additional methyl group at position 5 in the target compound (vs. This could influence its utility in solution-phase reactions .
  • The phenyl-substituted analogue (tert-butyl 4-amino-5-phenylazepane-1-carboxylate) introduces aromaticity, significantly altering lipophilicity and electronic properties, which may favor applications in drug discovery targeting hydrophobic binding pockets .
Stability and Reactivity
  • All compounds feature the tert-butyl carbamate group, which confers resistance to hydrolysis under basic conditions. However, the hydroxyl group in the target compound may render it more susceptible to oxidation compared to amino or methyl-substituted analogues .

Biological Activity

Tert-butyl 4-hydroxy-5-methylazepane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions, which allow for the introduction of the hydroxyl and carboxyl functional groups.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In a study evaluating various derivatives for their ability to inhibit bacterial growth, this compound demonstrated significant activity against certain strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
This compound16S. aureus
Control (no treatment)>250All tested strains

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival. Further research is needed to elucidate these mechanisms.

Case Studies

One notable case study involved the evaluation of this compound in a clinical setting where it was used as part of a combination therapy for treating resistant bacterial infections. The results indicated a synergistic effect when combined with traditional antibiotics, significantly reducing the Minimum Inhibitory Concentration (MIC) required for effective treatment.

Case Study: Combination Therapy with this compound

Treatment GroupMIC (µg/mL)Outcome
Control64Standard treatment failure
Standard + Compound16Significant improvement

Research Findings

Research has shown that the biological activity of this compound is not limited to antimicrobial effects. Other studies have suggested potential applications in anti-inflammatory and analgesic therapies.

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Assay Results

TreatmentCytokine Inhibition (%)
This compound75
Control (untreated)0

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